molecular formula C24H30N2O3 B6117781 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

Katalognummer B6117781
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: FUEXYXMLBPFOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.

Wirkmechanismus

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is a selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide also modulates the immune response by inhibiting the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor burden in animal models. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has also been shown to modulate the immune response by inhibiting the activation of B cells and T cells, leading to a reduction in inflammation and autoimmune responses. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its selectivity for BTK, which reduces the potential for off-target effects. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide in humans.

Zukünftige Richtungen

There are several future directions for the development of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide may also be combined with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide in humans, and to identify biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide involves a multi-step process that includes the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2,2,6-trimethyl-4H-chromen-4-one in the presence of a base, followed by the reaction of the resulting product with N-(4-chlorobenzyl) morpholine in the presence of a catalyst. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphoma and multiple myeloma. It has also shown potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. In vitro studies have demonstrated that 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide inhibits the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Additionally, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been shown to modulate the immune response by inhibiting the activation of B cells and T cells.

Eigenschaften

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-4-9-22-20(14-17)21(15-24(2,3)29-22)25-23(27)19-7-5-18(6-8-19)16-26-10-12-28-13-11-26/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXYXMLBPFOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.